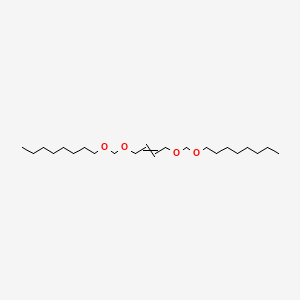
9,11,16,18-Tetraoxahexacos-13-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
9,11,16,18-Tetraoxahexacos-13-ene is a complex organic compound characterized by the presence of multiple oxygen atoms within its structure. This compound is part of the larger family of polyethers, which are known for their unique chemical properties and diverse applications in various fields.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 9,11,16,18-Tetraoxahexacos-13-ene typically involves the reaction of triethylene glycol with triethylene glycol dichloride in the presence of a base such as potassium hydroxide . This reaction facilitates the formation of the polyether structure through a series of nucleophilic substitution reactions.
Industrial Production Methods
In industrial settings, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and the concentration of reactants. The use of continuous flow reactors and advanced purification techniques ensures high yield and purity of the final product.
化学反応の分析
Types of Reactions
9,11,16,18-Tetraoxahexacos-13-ene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into simpler polyether structures.
Substitution: Nucleophilic substitution reactions are common, especially in the presence of strong bases.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Potassium hydroxide and sodium methoxide are typical bases used in substitution reactions.
Major Products Formed
The major products formed from these reactions include various polyether derivatives, which can be further functionalized for specific applications.
科学的研究の応用
9,11,16,18-Tetraoxahexacos-13-ene has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and reagent in organic synthesis.
Biology: Its unique structure makes it useful in studying membrane transport and permeability.
Industry: It is used in the production of polymers and as a stabilizer in various industrial processes
作用機序
The mechanism of action of 9,11,16,18-Tetraoxahexacos-13-ene involves its ability to form stable complexes with other molecules. This is primarily due to the presence of multiple oxygen atoms, which can act as electron donors and form hydrogen bonds. These interactions facilitate the transport and stabilization of various compounds within biological and chemical systems.
類似化合物との比較
Similar Compounds
18-Crown-6: Another polyether with a similar structure but different applications.
2,6,10,15,19,23-hexamethyl-2,6,10,14,18,22-tetracosahexaene: A compound with similar molecular complexity but different functional groups
Uniqueness
9,11,16,18-Tetraoxahexacos-13-ene is unique due to its specific arrangement of oxygen atoms and its ability to form stable complexes with a wide range of molecules. This makes it particularly valuable in applications requiring high stability and specificity.
特性
CAS番号 |
21962-21-0 |
|---|---|
分子式 |
C22H44O4 |
分子量 |
372.6 g/mol |
IUPAC名 |
1-[4-(octoxymethoxy)but-2-enoxymethoxy]octane |
InChI |
InChI=1S/C22H44O4/c1-3-5-7-9-11-13-17-23-21-25-19-15-16-20-26-22-24-18-14-12-10-8-6-4-2/h15-16H,3-14,17-22H2,1-2H3 |
InChIキー |
MGIQWFZUUOBDKO-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCOCOCC=CCOCOCCCCCCCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



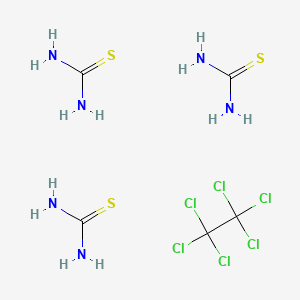
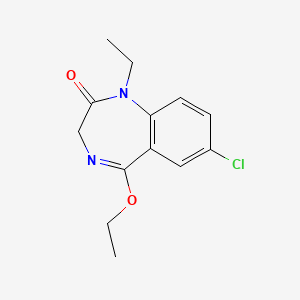
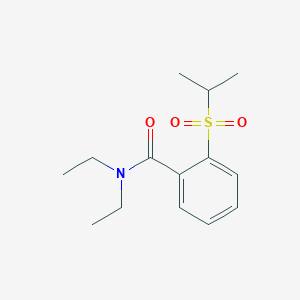


![3-[2-[4-(2-Methylphenyl)piperazin-1-yl]ethoxy]propanenitrile](/img/structure/B14714722.png)

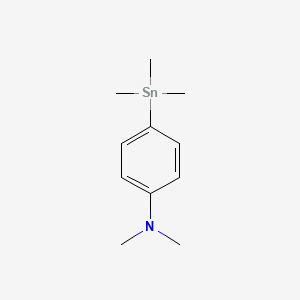

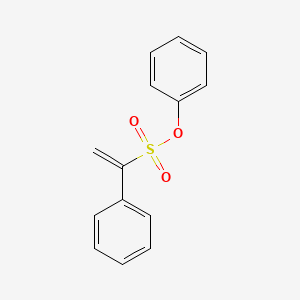
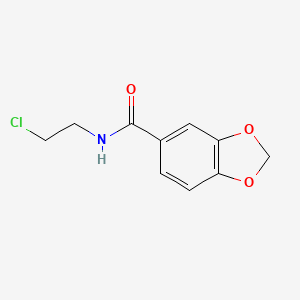
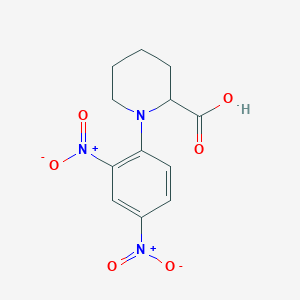
![[Alumanetriyltri(propane-3,1-diyl)]tris(trimethylsilane)](/img/structure/B14714767.png)
